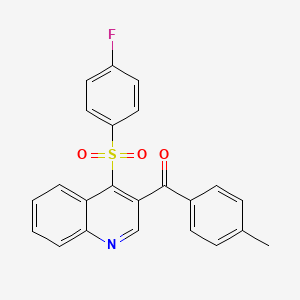
(4-((4-Fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((4-Fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone, also known as FSQ, is a compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Spectroscopic Properties and Chemical Interactions
A study explored the spectroscopic properties of similar compounds, highlighting their electronic absorption, excitation, and fluorescence in various solvents. The investigation demonstrated how structural features and solvent interactions influence these properties, offering insights into the chemical behavior and potential applications of such compounds in spectroscopy and analytical chemistry (Al-Ansari, 2016).
Antiproliferative Activity Against Cancer Cell Lines
Research on 2-anilino-3-aroylquinolines, which share a structural resemblance to the compound of interest, showed significant antiproliferative activity against various human cancer cell lines. These compounds were found to inhibit tubulin polymerization, a mechanism that can arrest the cell cycle and induce apoptosis in cancer cells, suggesting potential applications in cancer therapy (Srikanth et al., 2016).
Material Science and Fuel Cell Applications
A novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups was synthesized for direct methanol fuel cell applications. The study focused on the synthesis and properties of this polymer, which could be related to the chemical processing and material science aspects of compounds like (4-((4-Fluorophenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone, particularly in developing components for fuel cells (Li et al., 2009).
Synthesis and Molecular Docking Studies
Another piece of research focused on the synthesis and biological evaluation of derivatives with potential COX-2 inhibitory activity, highlighting the importance of molecular structure in determining biological activity. Such studies are relevant for understanding how modifications in the molecular framework of compounds like this compound could influence their biological functions and applications (Singh et al., 2004).
properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3S/c1-15-6-8-16(9-7-15)22(26)20-14-25-21-5-3-2-4-19(21)23(20)29(27,28)18-12-10-17(24)11-13-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGMJNZAQSKMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)
![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)
![1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862435.png)
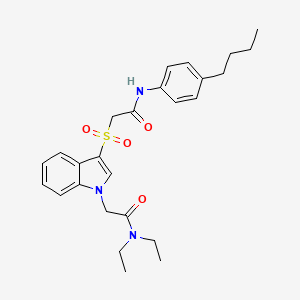
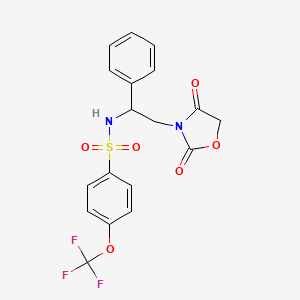
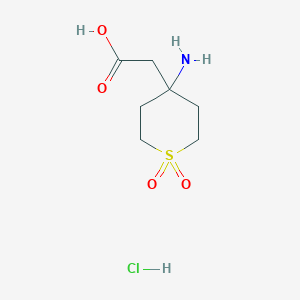
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2862441.png)
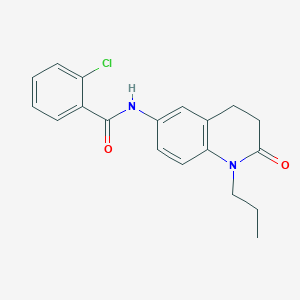
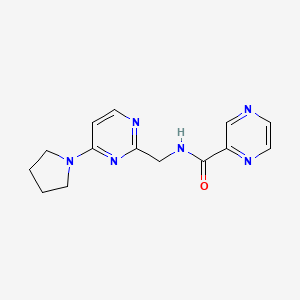
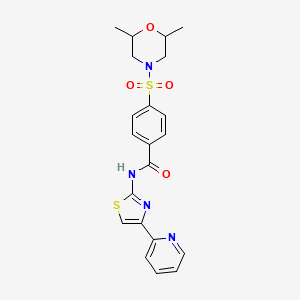
![ethyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2862448.png)
![7-Bromo-8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2862450.png)
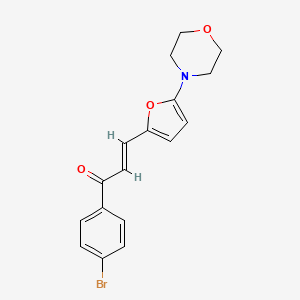
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2862454.png)